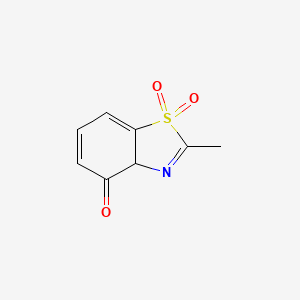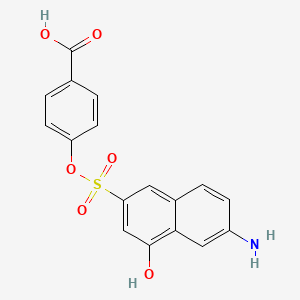
p-Carboxylphenyl-gamma-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Carboxylphenyl-gamma-acid typically involves the reaction of 4-aminobenzoic acid with 8-hydroxy-6-sulfo-2-naphthalenylamine under specific conditions. The reaction is carried out in an acidic medium, often using sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually obtained as an off-white powder .
Chemical Reactions Analysis
Types of Reactions
p-Carboxylphenyl-gamma-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
p-Carboxylphenyl-gamma-acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in biochemical assays and as a staining agent for various biological samples.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of p-Carboxylphenyl-gamma-acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of p-Carboxylphenyl-gamma-acid.
8-Hydroxy-6-sulfo-2-naphthalenylamine: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structural features and chemical properties
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a diazo component makes it particularly valuable in dye synthesis .
Properties
Molecular Formula |
C17H13NO6S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(6-amino-4-hydroxynaphthalen-2-yl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C17H13NO6S/c18-12-4-1-11-7-14(9-16(19)15(11)8-12)25(22,23)24-13-5-2-10(3-6-13)17(20)21/h1-9,19H,18H2,(H,20,21) |
InChI Key |
HRFJKSZVWXPAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C2=CC(=C3C=C(C=CC3=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


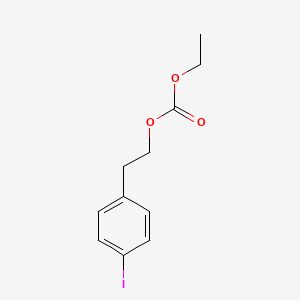
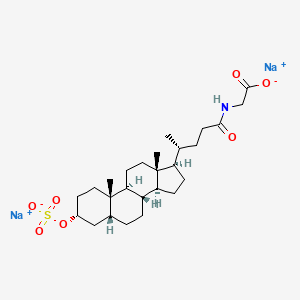
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)

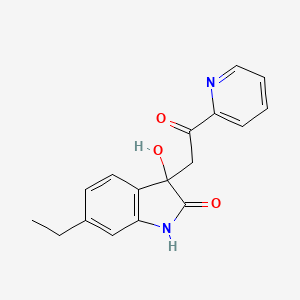
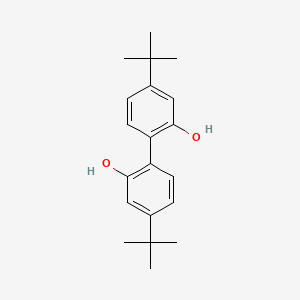
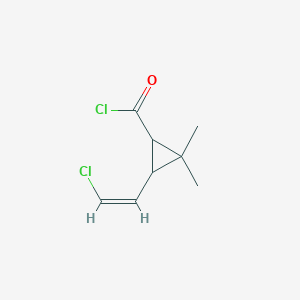
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
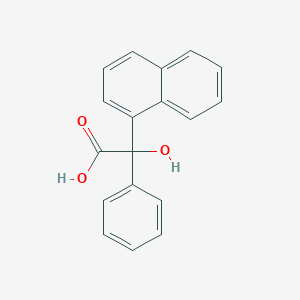
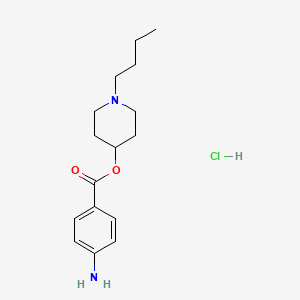
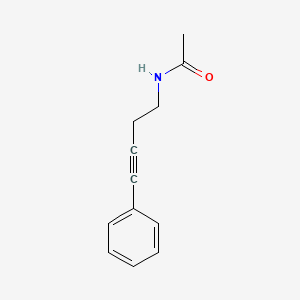
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
